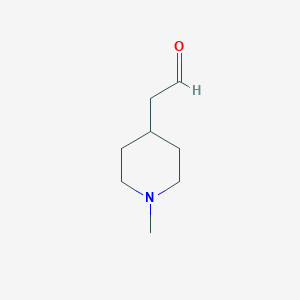

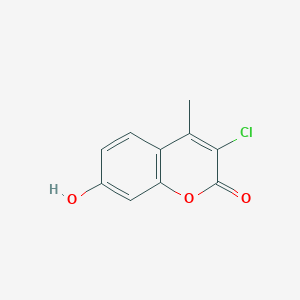

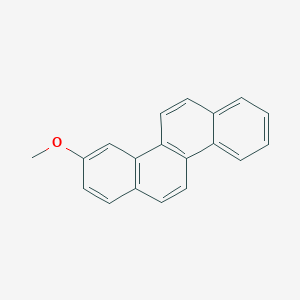

3-クロロ-7-ヒドロキシ-4-メチル-2H-クロメン-2-オン

説明

Chlorferron is an organochlorine compound. It derives from a 4-methylumbelliferone.

科学的研究の応用

生物学的および薬学的な特性

クマリン類には、クロルフェロンを含め、非常に価値のある生物学的および薬学的な特性があります . それらは古くからハーブ薬として広く用いられてきました . 1300種類以上のクマリン誘導体が同定されており、それらは主に緑色植物、菌類、バクテリアの二次代謝産物から得られます .

タンパク質チロシンホスファターゼ1B阻害剤

クロルフェロンはタンパク質チロシンホスファターゼ1Bの阻害剤として使用されます . この酵素はインスリンシグナル伝達とグルコース恒常性の重要な調節因子であり、その阻害は2型糖尿病や肥満の治療に有益です。

アセチルコリンエステラーゼ阻害剤

クロルフェロンはアセチルコリンエステラーゼ阻害剤としても機能します . アセチルコリンエステラーゼは、記憶や学習に関与する神経伝達物質であるアセチルコリンを分解する酵素です。この酵素の阻害剤はアルツハイマー病の治療に使用されます。

モノアミンオキシダーゼ阻害剤

この化合物はモノアミンオキシダーゼ阻害剤として使用されます . モノアミンオキシダーゼは、神経伝達物質や食事性アミンを分解する酵素です。これらの酵素の阻害剤は、精神神経疾患の治療に使用されます。

蛍光材料の製造

クロルフェロンは蛍光材料の製造に役立ちます . 蛍光材料は、バイオイメージング、診断、オプトエレクトロニクスなど、さまざまな分野で広く使用されています。

抗菌活性

クロルフェロンのいくつかの誘導体は抗菌活性を示しています . 最も活性の高い8つのピペラジンクロム-2-オン誘導体の酸化還元酵素(PDB ID 1XDQ)に対するドッキングシミュレーションは、最も酵素-阻害剤複合体が疎水性相互作用によって安定化されていることを示しました .

α-グルコシダーゼ阻害性抗高血糖活性

作用機序

Target of Action

Coumarin derivatives, to which chlorferone belongs, have been associated with a wide range of biological activities . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Mode of Action

For instance, they can act as weak hydrogen bond donors via the carbon atom in the ring (sp2 hybridized) and the methyl carbon (sp3 hybridized) atom .

Biochemical Pathways

Given the broad range of biological activities associated with coumarin derivatives, it can be inferred that multiple biochemical pathways could be influenced .

Result of Action

Based on the known biological activities of coumarin derivatives, it can be inferred that chlorferone might exhibit a range of effects, such as anti-inflammatory, anti-tumor, and antioxidant activities .

Action Environment

It’s worth noting that the synthesis of coumarin derivatives, including chlorferone, can be carried out under both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

生化学分析

Biochemical Properties

The carbon atom in the ring (sp2 hybridized) and the methyl carbon (sp3 hybridized) atom of 3-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one can also act as weak hydrogen bond donors This property may influence its interactions with enzymes, proteins, and other biomolecules

Cellular Effects

Coumarin derivatives are known to exhibit various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV activities . These activities suggest that 3-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Coumarin derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

3-chloro-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZHLDRQCZXQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052724 | |

| Record name | 3-Chloro-7-hydroxy-4-methyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6174-86-3 | |

| Record name | Chlorferon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6174-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorferron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006174863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorferone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorferone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 3-chloro-7-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-7-hydroxy-4-methyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-7-hydroxy-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-METHYL-7-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVI89HA9V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of 3-Chloro-4-methyl-7-hydroxycoumarin in analytical chemistry?

A: 3-Chloro-4-methyl-7-hydroxycoumarin, also known as Chlorferone, serves as a valuable reagent in spectrophotometric determinations. For instance, it forms charge transfer complexes with pharmaceuticals like Paracetamol and Protriptyline HCl, enabling their quantification in pure forms and formulations. This application relies on the absorbance changes upon complex formation, adhering to Beer's Law within specific concentration ranges. []

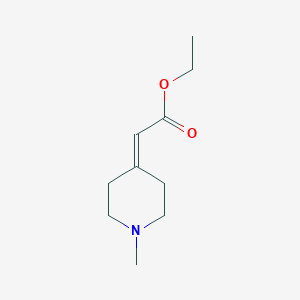

Q2: How is 3-Chloro-4-methyl-7-hydroxycoumarin used in the synthesis of other compounds?

A: 3-Chloro-4-methyl-7-hydroxycoumarin serves as a crucial building block in organic synthesis. It reacts with diethyl chlorothiophosphate-d(10) to yield labeled Coumaphos-d(10), a deuterated insecticide valuable as an internal standard in gas-liquid chromatographic-mass spectrometric analyses. [, ] It can also react with ethyl chloroacetate to form an intermediate, which further reacts with hydrazine hydrate to produce 2-(3-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide. This compound can then be used to synthesize novel pyrazoline derivatives with potential biological activities. []

Q3: Can you describe the degradation of Coumaphos and the role of 3-Chloro-4-methyl-7-hydroxycoumarin?

A: In studies simulating cattle dipping vats, 3-Chloro-4-methyl-7-hydroxycoumarin (Chlorferone) has been identified as a major degradation product of the insecticide Coumaphos. Over time, a significant portion of Coumaphos breaks down into Chlorferone, alongside smaller amounts of Potasan and other compounds. []

Q4: How does the structure of 3-Chloro-4-methyl-7-hydroxycoumarin influence its photochemical properties?

A: The presence of chlorine and methyl substituents on the coumarin core significantly impacts the excited-state proton transfer kinetics of 3-Chloro-4-methyl-7-hydroxycoumarin. Studies in dioxane:water mixtures revealed the formation of a geminate ion pair (A(-)*···H(+)), a species rarely observed kinetically. This finding provides evidence for the Eigen-Weller mechanism in quasi-aqueous environments, highlighting the importance of substituent effects on the molecule's photochemical behavior. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)